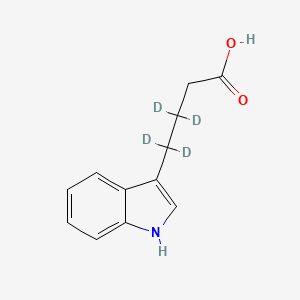

Indole-3-butyric Acid-d4

Description

Overview of Auxin Research and the Significance of Deuterated Analogs

Auxins are a class of plant hormones that play a central role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. frontiersin.orgembrapa.brmedchemexpress.com Understanding the biosynthesis, metabolism, and transport of auxins is fundamental to plant biology. oup.com However, studying these processes is challenging due to the low concentrations of auxins in plant tissues and the presence of interfering compounds. embrapa.br

The advent of deuterated analogs, such as IBA-d4, has revolutionized auxin research. embrapa.br Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. nih.gov By replacing specific hydrogen atoms with deuterium in a molecule like IBA, scientists can create a "labeled" version that is chemically almost identical to the natural compound but can be distinguished using advanced analytical techniques like mass spectrometry. nih.govnih.govacs.org This allows for precise tracking and quantification of the labeled compound within a plant system. embrapa.br

The Role of Indole-3-butyric Acid-d4 as a Research Tool and Tracer in Phytohormone Studies

This compound serves as an invaluable internal standard and tracer in phytohormone studies. nih.gov As an internal standard, it is added to plant extracts in known quantities to improve the accuracy and precision of quantifying endogenous (naturally occurring) IBA and other related auxins. embrapa.brnih.gov This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). embrapa.brnih.gov

As a tracer, IBA-d4 allows researchers to follow the metabolic fate of exogenously applied IBA within a plant. rooting-hormones.com Scientists can track its uptake, transport, and conversion to other compounds, such as the primary auxin, Indole-3-acetic acid (IAA). nih.govrooting-hormones.com This has been instrumental in elucidating the complex metabolic pathways of auxins. nih.govrooting-hormones.com The use of stable isotopes like deuterium is often preferred over radioactive isotopes for these studies due to safety and handling considerations. sciencelearn.org.nz

Foundational Research Questions Addressed by this compound Investigations

The application of IBA-d4 helps to answer fundamental questions in plant science:

Metabolic Conversion: How efficiently is IBA converted to the more active auxin, IAA, within different plant tissues and under various conditions? nih.govrooting-hormones.com Studies have shown that IBA is indeed a precursor to IAA, undergoing a process called β-oxidation. frontiersin.orgmedchemexpress.com

Transport Pathways: How is IBA transported throughout the plant? Is it transported in its free form or as conjugates? nih.govrooting-hormones.com Research using labeled IBA has revealed that it is transported, though at a slower rate than IAA, and can be converted to various conjugates. nih.govrooting-hormones.com

Root Development: What is the precise role of IBA and its conversion to IAA in the initiation and development of adventitious roots? rooting-hormones.comresearchgate.net

Compound Information Table

| Compound Name | Abbreviation |

| Indole-3-butyric Acid | IBA |

| This compound | IBA-d4 |

| Indole-3-acetic Acid | IAA |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

207.26 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |

InChI Key |

JTEDVYBZBROSJT-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C1=CNC2=CC=CC=C21 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Isotopic Verification of Indole 3 Butyric Acid D4

Stereoselective and Isotope-Specific Synthetic Routes for Indole-3-butyric Acid-d4

The synthesis of this compound often involves isotope-specific methods to ensure the precise incorporation of deuterium (B1214612) atoms at desired positions within the molecule. One common and effective method is through a hydrogen-deuterium (H-D) exchange reaction. nih.govnih.gov

A practical approach involves an acid-catalyzed H-D exchange. nih.govnih.gov In this method, 3-substituted indoles, such as IBA, are treated with a strong deuterated acid in a deuterated solvent. For instance, a solution of IBA in 20 wt % deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) and deuterium oxide (D₂O) can be heated to achieve high levels of deuterium incorporation. nih.govacs.orgfigshare.com This method has been shown to efficiently deuterate the indole (B1671886) ring at positions C2, C4, C5, C6, and C7. acs.org One study reported a 95% yield with an average deuterium incorporation of 97% at these positions when the reaction was conducted at 95°C for 5 hours. nih.gov

Another approach involves the use of deuterated trifluoromethanesulfonic acid (TfOD). arkat-usa.orgarkat-usa.org When Indole-3-butyric acid is treated with TfOD, deuterium incorporation is specifically observed at the 2-position of the indole ring and the γ-position of the alkanoic acid side chain at room temperature. arkat-usa.orgarkat-usa.org Increasing the reaction temperature to 40°C can enhance the deuterium incorporation into the indole ring. arkat-usa.orgarkat-usa.org

While these methods are effective for introducing deuterium, achieving stereoselectivity in the synthesis of chiral molecules like IBA-d4 requires additional strategies. If a specific enantiomer of IBA-d4 is desired, the synthesis may start with an enantiomerically pure precursor of IBA, or a chiral separation step can be incorporated after the deuteration process. medchemexpress.comnih.gov

Mass Spectrometric and Nuclear Magnetic Resonance Techniques for Deuterium Incorporation Confirmation

Confirming the successful incorporation of deuterium into the Indole-3-butyric acid molecule and determining the exact locations and extent of labeling are crucial steps. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. acs.orgsmolecule.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for verifying the mass increase corresponding to the number of deuterium atoms incorporated. nih.govacs.org The molecular weight of this compound is 207.26 g/mol , compared to the 203.24 g/mol of its non-deuterated counterpart. lgcstandards.comavantorsciences.com The mass spectrum of IBA-d4 will show a molecular ion peak shifted by +4 mass units, confirming the presence of four deuterium atoms. scbt.com Techniques like gas chromatography-mass spectrometry (GC-MS) can also be used for the qualitative and quantitative analysis of deuterated auxins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the structure of the molecule and the positions of deuterium incorporation. nih.govacs.org In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will decrease in intensity or disappear. nih.govacs.org By comparing the ¹H NMR spectrum of IBA-d4 with that of unlabeled IBA, the percentage of deuterium incorporation at specific sites can be calculated. acs.orgresearchgate.net

¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group) and a shift in their resonance frequency due to the isotopic effect. nih.govacs.org

The following table summarizes the key analytical techniques and their role in the verification of this compound:

| Analytical Technique | Purpose | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the overall deuterium incorporation by measuring the molecular weight. | Detects the mass shift corresponding to the number of deuterium atoms added. nih.govacs.org |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | To determine the specific sites and percentage of deuterium incorporation. | Shows reduced or absent signals for protons replaced by deuterium. nih.govacs.org |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | To provide further structural confirmation of deuteration. | Reveals characteristic splitting patterns and isotopic shifts for carbons attached to deuterium. nih.govacs.org |

Chromatographic Purity Assessment and Enantiomeric Separation Strategies for this compound

Ensuring the chemical and enantiomeric purity of this compound is essential for its application in scientific studies. Chromatographic techniques are indispensable for this purpose.

Chromatographic Purity Assessment: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of Indole-3-butyric acid and its deuterated analog. lgcstandards.comavantorsciences.com A reversed-phase HPLC method can be employed using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. lgcstandards.com

Enantiomeric Separation Strategies: Indole-3-butyric acid is a chiral molecule, existing as two enantiomers (R- and S-forms). The separation of these enantiomers is crucial as they can exhibit different biological activities. libretexts.org Chiral chromatography is the most effective method for separating enantiomers. libretexts.org

This can be achieved through two main approaches:

Direct Methods: Using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based chiral columns are commonly used for the separation of enantiomers of various compounds. nih.gov

Indirect Methods: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org

For this compound, a chiral HPLC method can be developed to separate its enantiomers. For instance, a study on the separation of deuterated and undeuterated enantiomers of other compounds has shown that polysaccharide-based chiral columns can be effective. nih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer, can significantly influence the separation. nih.gov

The table below outlines the chromatographic methods for the purity and enantiomeric assessment of this compound:

| Chromatographic Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Reversed-phase column (e.g., C18), mobile phase of acetonitrile/water with an acid modifier. sielc.com |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Separation | Chiral stationary phase (e.g., polysaccharide-based), specific mobile phase composition. libretexts.orgnih.gov |

Elucidating Auxin Metabolism and Transport Dynamics Using Indole 3 Butyric Acid D4

Tracing Biosynthetic Pathways of Endogenous Auxins with Indole-3-butyric Acid-d4 as a Precursor

Indole-3-butyric acid (IBA) is a precursor to the primary endogenous auxin, Indole-3-acetic acid (IAA). frontiersin.orgnih.gov The conversion of IBA to IAA is a critical process for maintaining auxin homeostasis, which is essential for numerous developmental processes. frontiersin.orgnih.gov This conversion happens through a process similar to fatty acid β-oxidation within specialized cell organelles called peroxisomes. frontiersin.orgnih.govnih.gov

The use of this compound allows for precise tracking of this biosynthetic pathway. smolecule.com When IBA-d4 is introduced to plant tissues, researchers can follow the deuterium (B1214612) label to confirm and quantify the conversion of IBA to IAA. umn.edu Studies have demonstrated that this conversion is vital for developmental processes such as the expansion of cotyledons and the growth of root hairs in seedlings. nih.gov

Research using IBA tracers has helped identify key enzymes involved in this conversion process, including those encoded by the IBR1, IBR3, and IBR10 genes in Arabidopsis thaliana. nih.govnih.gov Mutants with defects in these genes show a reduced ability to convert IBA to IAA, leading to observable developmental defects, which can often be rescued by the external application of auxin. nih.gov This underscores the significance of the IBA-to-IAA conversion pathway in providing active auxin for specific developmental functions. nih.govnih.gov Furthermore, studies have shown that the ability to convert IBA to IAA can vary between different plant cultivars, potentially explaining differences in rooting ability. umn.eduishs.org

Investigation of this compound Conjugation and Catabolism in Planta

In addition to its conversion to IAA, Indole-3-butyric acid (IBA) can undergo conjugation, a process where it binds with other molecules like sugars or amino acids. evitachem.comugent.be This process is a key aspect of auxin metabolism, influencing the transport, storage, and activity of auxins within the plant. evitachem.com The use of IBA-d4 as a tracer enables detailed investigation into these conjugation and catabolic (breakdown) pathways.

Research has shown that IBA can form conjugates such as indole-3-butyrylaspartic acid (IBAsp). ishs.org These conjugated forms are considered a stable, "slow-release" source of auxin, as they are more resistant to enzymatic degradation than free IAA. rooting-hormones.com The stability of these conjugates is a crucial factor in the effectiveness of IBA in promoting processes like adventitious root formation. rooting-hormones.com

Application of this compound in Isotope Dilution Mass Spectrometry for Phytohormone Quantification

Isotope dilution mass spectrometry is a highly accurate and sensitive method for quantifying molecules in complex samples, such as plant extracts. nih.govresearchgate.net In this technique, a known amount of a stable isotope-labeled version of the target compound, like this compound, is added to the sample as an internal standard. frontiersin.orgembrapa.br

The use of IBA-d4, or other labeled forms like ¹³C-IBA, allows for the precise quantification of endogenous IBA by correcting for any loss of the analyte during sample preparation and analysis. nih.govresearchgate.netnih.gov This method is considered the gold standard for phytohormone analysis due to its high selectivity and sensitivity, enabling the detection of hormones at very low concentrations. springernature.comd-nb.inforesearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common platform for these analyses. springernature.comnih.govspringernature.com By monitoring specific mass transitions for both the unlabeled endogenous IBA and the labeled IBA-d4 internal standard, researchers can calculate the exact amount of the hormone present in the tissue. ugent.benih.gov This quantitative data is crucial for understanding the subtle changes in hormone levels that regulate plant growth, development, and responses to environmental stress. springernature.comresearchgate.net The development of methods using IBA-d4 and other labeled standards has significantly advanced the field of plant metabolomics. nih.govnih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | IBA-d4 |

| Indole-3-butyric acid | IBA |

| Indole-3-acetic acid | IAA |

| Indole-3-butyrylaspartic acid | IBAsp |

| Indole-3-butyric acid-glucopyranose | IBA-Glc |

Mechanistic Insights into Plant Physiological Responses Mediated by Indole 3 Butyric Acid D4

Cellular and Subcellular Target Identification of Indole-3-butyric Acid-d4 in Plant Tissues

Research utilizing IBA, and by extension its labeled counterparts like IBA-d4, has identified the peroxisome as the primary subcellular organelle for its metabolic processing. unit.nonih.gov Genetic studies in the model plant Arabidopsis thaliana have shown that the physiological effects of IBA are largely dependent on its conversion to IAA, a process analogous to the β-oxidation of fatty acids, which occurs within peroxisomes. nih.govnih.gov

The identification of specific transport proteins has further solidified the role of the peroxisome as a key target. The peroxisomal ATP-binding cassette (ABC) transporter, known as PXA1, CTS, or PED3, has been identified as a crucial carrier for importing IBA into the peroxisome. frontiersin.orgnih.gov Mutants lacking a functional PXA1 transporter exhibit resistance to IBA while maintaining a normal response to IAA, indicating a failure to convert IBA into its active form. frontiersin.org

In addition to peroxisomal import, other transporters are involved in the movement of IBA across cellular membranes. TRANSPORTER OF IBA1 (TOB1), a member of the major facilitator superfamily (MFS), has been identified as an IBA transporter. frontiersin.org The identification of these specific subcellular compartments and transport proteins provides a clear picture of the initial cellular targets of IBA within plant tissues, which are essential for its subsequent conversion and signaling activity.

Molecular Interactions of this compound with Auxin Receptors and Signaling Components

The molecular mechanism of auxin action is primarily mediated through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins, which function as auxin co-receptors. researchgate.netresearchgate.net However, due to its longer four-carbon side chain compared to IAA's two-carbon chain, IBA is unable to bind effectively to the TIR1/AFB-Aux/IAA co-receptor complex. frontiersin.orgekb.eg This structural difference means that IBA itself does not directly initiate the mainstream auxin signaling cascade.

The physiological effects of IBA are therefore understood to be indirect, occurring primarily after its conversion to IAA within the peroxisomes. frontiersin.orgnih.govnih.gov Once converted, the resultant IAA molecule binds to the TIR1/AFB receptors. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of these repressors. researchgate.net The removal of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that regulate the expression of a wide array of auxin-responsive genes, thereby triggering downstream physiological responses. researchgate.net

Therefore, the interaction of IBA-d4 with the core auxin signaling machinery is a two-step process: first, its transport and metabolic conversion within the peroxisome, and second, the action of the resulting IAA on the TIR1/AFB receptor complex. While some studies suggest IBA may have inherent auxin activity independent of its conversion, the predominant pathway for its action is through its role as an IAA precursor. wikipedia.orgresearchgate.net

Gene Expression and Proteomic Profiling in Response to this compound Application in Research Models

The application of IBA initiates significant changes in the gene expression and protein profiles of plants. These changes underpin the developmental responses modulated by the hormone. Transcriptomic studies in various plant species have identified numerous differentially expressed genes (DEGs) following IBA treatment.

In sugarcane, transcriptome analysis revealed thousands of DEGs in response to IBA, with enrichment in pathways such as glycolysis, the tricarboxylic acid cycle, and glutathione (B108866) metabolism. mdpi.com Similarly, in Camellia sinensis cuttings, 70 genes were found to be up-regulated by IBA treatment, including an F-box/kelch gene. nih.gov Studies in Arabidopsis have shown that IBA induces the expression of genes involved in IAA transport, such as the influx carriers AUX1/LAX3 and the efflux carrier PIN1. nih.gov Furthermore, IBA treatment stimulates the expression of ANTHRANILATE SYNTHASE -alpha1 (ASA1), a gene involved in the biosynthesis of IAA. nih.gov In carrot taproots, IBA application was found to restrict the transcript levels of lignin-related genes. peerj.com

Proteomic analyses provide further insight into the molecular responses to IBA. Differential proteomic studies have identified various proteins whose abundance changes upon IBA-induced responses. For instance, in relation to stress responses that can be modulated by auxins, proteins such as carbonic anhydrases, malate (B86768) dehydrogenases, and glutathione S-transferases have been shown to be differentially expressed. plos.org These molecular changes are direct consequences of the signaling cascade initiated by IBA-derived auxin and are critical for executing its effects on plant development.

Table 1: Selected Genes with Altered Expression in Response to Indole-3-butyric Acid (IBA) Treatment

| Gene/Gene Family | Plant Model | Change in Expression | Associated Response | Reference(s) |

| GSTU6, FAR1, BCAT3 | Sugarcane | Upregulated | Root development and stress tolerance | mdpi.com |

| Ub-CEP52-1, ACS1 | Sugarcane | Upregulated (Hub Genes) | Root development and stress mitigation | mdpi.com |

| PIN1, AUX1, LAX3 | Arabidopsis thaliana | Upregulated | IAA transport | nih.gov |

| ASA1 | Arabidopsis thaliana | Upregulated | IAA biosynthesis | nih.gov |

| F-box/kelch gene | Camellia sinensis | Upregulated | Adventitious root formation | nih.gov |

| Lignin-related genes | Carrot | Downregulated | Lignin accumulation | peerj.com |

| UGT74E2 | Arabidopsis thaliana | Induced by H₂O₂ | IBA glycosylation, stress response | ugent.be |

Table 2: Selected Proteins Differentially Expressed in Auxin-Related Response Studies

| Protein | Plant Model | Change in Abundance | Associated Process | Reference(s) |

| Carbonic anhydrases | Arabidopsis thaliana | Differential expression | Stress response | plos.org |

| Malate dehydrogenases | Arabidopsis thaliana | Differential expression | Stress response | plos.org |

| Glutathione S-transferases | Arabidopsis thaliana | Differential expression | Stress response | plos.org |

| Germin-like protein 3 | Arabidopsis thaliana | Altered isoform patterns | Reactive oxygen species response | plos.org |

Developmental Plasticity and Morphogenetic Responses as Revealed by this compound Studies

The most well-documented morphogenetic response to IBA application is the induction of root formation, both adventitious and lateral. researchgate.netepa.gov This makes IBA a cornerstone of vegetative propagation in horticulture and agriculture. wikipedia.orgpowergrown.com Studies using IBA, including tracer experiments with labeled versions like IBA-d4, reveal its profound impact on plant developmental plasticity.

Beyond rooting, IBA influences other aspects of plant architecture. Perturbations in IBA homeostasis, for example through the overexpression of the IBA-glycosylating enzyme UGT74E2, can lead to architectural changes like increased shoot branching in Arabidopsis. ugent.be In plant tissue culture, IBA is used not only to initiate root formation from explants but also, in combination with other hormones like cytokinins, to induce the formation of a callus—a mass of undifferentiated cells that can be guided to regenerate entire plants. wikipedia.org These morphogenetic responses highlight the role of IBA as a key regulator of developmental plasticity, enabling plants to adapt their form and structure in response to internal and external cues.

Analytical Chemistry Methodologies for Indole 3 Butyric Acid D4 Detection and Quantification in Biological Matrices

Advanced Sample Preparation Protocols for Trace Indole-3-butyric Acid-d4 Analysis

The analysis of trace levels of IBA-d4 from biological samples, such as plant tissues, requires robust sample preparation to remove interfering substances and concentrate the analyte. The primary methods employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional method for auxin extraction. It involves partitioning the analyte between two immiscible liquid phases. For acidic compounds like IBA-d4, the pH of the aqueous phase is adjusted to be below the acid dissociation constant (pKa) to ensure the compound is in its neutral, more organic-soluble form. Solvents like ethyl acetate (B1210297) are commonly used for this purpose.

Solid-Phase Extraction (SPE) is a more modern and widely adopted technique that offers better cleanup, higher recovery, and reduced solvent consumption compared to LLE. nih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of IBA-d4 and the matrix components. Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, are particularly effective. For instance, Oasis MCX (Mixed-Mode Cation Exchange) cartridges can separate acidic compounds from basic and neutral interferences. researchgate.net Similarly, reversed-phase cartridges like Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 are frequently used to retain IBA-d4 while allowing more polar impurities to be washed away. nih.govwaters.com The protocol typically involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the purified IBA-d4 with an appropriate organic solvent, often containing an acid modifier like formic or acetic acid. nih.gov

Advanced protocols may combine LLE and SPE to achieve the necessary level of sample purity for high-sensitivity mass spectrometric analysis. nih.gov For high-throughput applications, SPE can be performed using 96-well plates or automated systems.

Table 1: Overview of Solid-Phase Extraction (SPE) Protocols for IBA-d4

| SPE Sorbent Type | Conditioning Solvents | Wash Solvents | Elution Solvents | Target Matrix |

|---|---|---|---|---|

| Reversed-Phase (C18, HLB) | Methanol (B129727), followed by Water/Buffer | Water or weak aqueous buffer | Acetonitrile (B52724) or Methanol (often with 0.1% Formic Acid) | Plant Extracts, Aqueous Solutions |

| Mixed-Mode Cation Exchange (MCX) | Methanol, followed by 1M Formic Acid | Acidified water, Methanol | 5% Ammonium Hydroxide in Methanol | Soil Extracts, Plant Tissues |

| Amino (NH2) Resin | Neutral pH buffer | Neutral pH buffer | Acidified organic solvent (e.g., Methanol with Acetic Acid) | Plant Homogenates |

Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for this compound

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for quantifying IBA-d4 due to their high sensitivity and selectivity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent technique for the analysis of auxins like IBA-d4. mdpi.com

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) is typically used. nih.gov A C18 column is commonly employed to separate IBA-d4 from other matrix components based on hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with an acid additive such as formic acid to improve peak shape and ionization efficiency. nih.gov

Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode for acidic compounds like IBA-d4. nih.gov Tandem mass spectrometry (MS/MS) provides exceptional selectivity through the use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of IBA-d4 is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process filters out background noise, enabling highly sensitive and specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, historically used for auxin analysis. nih.govumn.edu

Derivatization: As IBA-d4 is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves methylation or silylation of the carboxylic acid group to increase volatility.

Analysis: The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, often using Selected Ion Monitoring (SIM) for quantification. nih.govumn.edu Isotope dilution analysis using GC-MS provides accurate quantification. nih.gov

Table 2: Typical Mass Spectrometric Parameters for IBA and Inferred Parameters for IBA-d4

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique |

|---|---|---|---|---|

| Indole-3-butyric Acid (IBA) | ESI Negative | 202.1 | 158.1, 130.1 | LC-MS/MS |

| This compound (IBA-d4) | ESI Negative | 206.1 | 162.1, 134.1 | LC-MS/MS |

| Methylated IBA | EI Positive | 217.1 | 130.1 (Quinolinium ion) | GC-MS |

| Methylated IBA-d4 | EI Positive | 221.1 | 134.1 (Quinolinium ion-d4) | GC-MS |

Note: The exact m/z values for IBA-d4 product ions depend on the position of the deuterium (B1214612) labels. The values provided are inferred based on common fragmentation patterns.

Method Validation Criteria for Robust this compound Quantification in Complex Samples

To ensure the reliability of analytical data, methods for quantifying IBA-d4 must be thoroughly validated. europa.eu Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. europa.euworldwide.com The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. worldwide.com This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of IBA-d4.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. worldwide.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple runs.

Calibration Curve and Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the response versus the concentration of standards, and its linearity is assessed.

Limits of Detection (LOD) and Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov The LOD is the lowest concentration that can be detected but not necessarily quantified accurately.

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. worldwide.com It is evaluated to ensure that ion suppression or enhancement does not compromise the accuracy of quantification.

Stability: The stability of IBA-d4 in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). worldwide.com

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria (ICH M10)

| Validation Parameter | Description | General Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of mean measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Repeatability of measurements, expressed as %CV or %RSD. | ≤15% (%CV) for QC samples (≤20% at LLOQ). |

| Selectivity | No significant interference at the analyte's retention time in blank samples. | Response in blank should be <20% of LLOQ response. |

| Linearity (r²) | Correlation coefficient of the calibration curve. | Typically ≥0.99. |

| Stability | Analyte concentration change under defined conditions. | Mean concentration should be within ±15% of nominal concentration. |

Challenges and Solutions in this compound Isotopic Purity and Matrix Interference in Quantitative Studies

Despite the advantages of using SIL-IS, several challenges must be addressed to ensure accurate quantification of IBA-d4.

Matrix Interference: This is a primary challenge in LC-MS analysis, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.commyadlm.org While IBA-d4 is often used as an internal standard to compensate for these effects, it is not immune to them. myadlm.org A significant issue is the potential for chromatographic separation between the deuterated (IBA-d4) and non-deuterated (IBA) forms due to isotopic effects. chromatographyonline.com This can cause them to experience different degrees of ion suppression, compromising the accuracy of the assay. chromatographyonline.com

Isotopic Purity and Cross-Talk: The isotopic purity of the IBA-d4 standard is critical. The presence of unlabeled IBA as an impurity in the standard can lead to an overestimation of the analyte concentration. europa.eu Conversely, "cross-talk" can occur where the signal from naturally occurring heavy isotopes (e.g., ¹³C) of the non-deuterated analyte contributes to the signal of the deuterated standard. nih.govnih.gov This is particularly problematic at high analyte concentrations and can lead to non-linearity in the calibration curve and an underestimation of the analyte. nih.gov

Solutions:

Chromatographic Optimization: Fine-tuning the chromatographic method to ensure complete co-elution of the analyte and its deuterated analogue is crucial to ensure they experience the same matrix effects. chromatographyonline.com

Improved Sample Cleanup: Employing more rigorous or orthogonal sample preparation techniques (e.g., combining LLE with multiple SPE steps) can help remove the matrix components causing interference.

Isotopic Purity Assessment: The isotopic purity of the IBA-d4 standard must be verified, and its contribution to the analyte signal should be accounted for, especially at the LLOQ. europa.eu

Correction Algorithms: Mathematical corrections can be applied to account for isotopic cross-talk, especially when it leads to non-linear calibration curves. nih.gov

Alternative Labeling: Using ¹³C-labeled standards instead of deuterium-labeled ones can minimize chromatographic separation due to isotopic effects, as the physicochemical property differences are smaller. nih.gov

Table 4: Challenges and Solutions in IBA-d4 Quantitative Analysis

| Challenge | Description | Potential Impact | Solution(s) |

|---|---|---|---|

| Matrix Effect | Ion suppression or enhancement from co-eluting matrix components. chromatographyonline.com | Inaccurate quantification (over- or underestimation). | Optimize sample cleanup; modify chromatography; use co-eluting SIL-IS. |

| Isotopic Shift | Chromatographic separation of deuterated (d4) and non-deuterated forms. chromatographyonline.com | Differential matrix effects, leading to inaccurate correction by the internal standard. | Adjust chromatographic conditions to ensure co-elution; use ¹³C-labeled standards. |

| Isotopic Cross-Talk | Interference from natural isotopes of the analyte in the internal standard's mass channel. nih.gov | Non-linear calibration curves; underestimation of analyte at high concentrations. | Select mass transitions with no overlap; apply mathematical correction formulas. nih.gov |

| Standard Impurity | Presence of unlabeled IBA in the IBA-d4 standard. europa.eu | Inaccurate calibration; overestimation of analyte, especially at low concentrations. | Use high-purity standards; assess and correct for the impurity contribution. |

Comparative Studies and Species Specific Responses to Indole 3 Butyric Acid D4

Divergent Metabolic Fates of Indole-3-butyric Acid-d4 Across Plant Species

Endogenous IBA has been identified in a variety of plant species, including Arabidopsis, tobacco, pea, and maize. frontiersin.org Early studies also detected its presence in potato peelings. nih.gov The levels of endogenous IBA are often lower than those of IAA. frontiersin.org This variation in IBA levels and its subsequent metabolism suggests differential regulation and importance of IBA-derived auxin in different plants. For example, in maize (Zea mays), evidence suggests that IAA can serve as a direct precursor for IBA biosynthesis, a pathway that may not be as prominent in other species. semanticscholar.orgwikipedia.org In contrast, Arabidopsis thaliana relies heavily on the peroxisomal conversion of IBA to IAA to modulate its auxin levels for specific developmental programs. frontiersin.orgnih.gov

The differential metabolism is also evident in the formation of IBA conjugates. Plants can inactivate or store IBA by conjugating it to sugars or amino acids, similar to the metabolic regulation of IAA. rooting-hormones.com The specific conjugates formed and the dynamics of their hydrolysis to release free IBA can differ, reflecting distinct metabolic strategies for maintaining auxin homeostasis.

| Plant Species | Key Metabolic Feature of IBA | Primary Research Finding |

|---|---|---|

| Arabidopsis thaliana | Conversion to IAA via peroxisomal β-oxidation is critical for development. frontiersin.org | Mutants defective in this conversion pathway exhibit significant developmental defects, especially in root architecture. nih.govnih.gov |

| Maize (Zea mays) | Biosynthesis of IBA can occur directly from IAA. semanticscholar.orgwikipedia.org | Microsomal membranes from maize seedlings can catalyze the conversion of IAA to IBA. semanticscholar.org |

| Pea (Pisum sativum) | Endogenous IBA is present and contributes to the auxin pool. frontiersin.org | Exogenous IBA application effectively promotes rooting, indicating active metabolic pathways. frontiersin.org |

| Tomato (Solanum lycopersicum) | Exogenous IBA induces rooting and other auxin-related responses. nih.gov | Demonstrates metabolic capacity to either convert IBA to IAA or respond to IBA directly. |

Genetic Variation Influencing this compound Transport and Sensitivity

Genetic factors are primary determinants of how a plant transports and perceives signals from IBA-d4. Studies, primarily in the model organism Arabidopsis thaliana, have identified several key genes whose variation or mutation alters IBA response and movement.

Transport of IBA into the peroxisome for its conversion to IAA is a critical control point. This step is mediated by the peroxisomal ABC transporter, PEROXISOMAL ABC TRANSPORTER1 (PXA1). frontiersin.org Loss-of-function mutants in the PXA1 gene show resistance to IBA while maintaining normal sensitivity to IAA, directly demonstrating the gene's role in the metabolic activation of IBA. frontiersin.org

Cellular transport of IBA across the plasma membrane is also under genetic control and appears to involve different transporters than those primarily responsible for IAA. nasa.gov Members of the ATP-binding cassette (ABC) transporter family, specifically ABCG36 and ABCG37, have been identified as IBA efflux carriers. nih.gov Mutants lacking these transporters exhibit phenotypes consistent with increased intracellular IBA accumulation, such as longer root hairs. nih.gov Another transporter, TRANSPORTER OF IBA1 (TOB1), which belongs to the major facilitator superfamily, has also been implicated in IBA transport. frontiersin.orgnih.gov The differential expression and regulation of these transporter genes among various species and tissues contribute to the observed variation in IBA sensitivity and its physiological effects.

| Gene/Protein | Family/Type | Function Related to IBA | Phenotype of Loss-of-Function Mutant (in Arabidopsis) |

|---|---|---|---|

| PXA1/ABCD1 | ABC Transporter | Imports IBA into the peroxisome for conversion to IAA. frontiersin.org | Resistant to IBA but sensitive to IAA. frontiersin.org |

| ABCG36 (PDR8) | ABC Transporter | IBA efflux carrier (transports IBA out of the cell). nih.gov | Hypersensitive to IBA, longer root hairs, larger cotyledons. nih.gov |

| ABCG37 (PIS1) | ABC Transporter | IBA efflux carrier. nih.govsemanticscholar.org | Longer root hairs, altered auxin distribution. nih.gov |

| TOB1 | Major Facilitator Superfamily (MFS) | Cellular IBA transporter. frontiersin.orgnih.gov | Mildly resistant to IBA. frontiersin.org |

Phenotypic Screening and Mutant Analysis Using this compound as a Probe

The distinct, yet overlapping, functions of IBA and IAA make IBA-d4 an excellent probe for dissecting auxin-related genetic pathways through phenotypic screening. Because high concentrations of auxins like IBA inhibit root elongation in wild-type seedlings, researchers can screen for mutants that are resistant to this effect. Such screens have successfully identified a range of Arabidopsis mutants, collectively termed ibr (IBA-response) mutants. nih.govnih.govnih.gov

These forward genetic screens have been pivotal in identifying genes involved in IBA metabolism, transport, and signaling. The mutants are typically categorized based on their specific phenotypes and cross-resistance to other compounds. Analysis of these mutants has revealed at least four distinct phenotypic classes in Arabidopsis. nih.govnih.gov

Mutants with defects in peroxisomal fatty acid β-oxidation: These mutants are resistant to IBA because they cannot efficiently convert it to the more active IAA. This class includes mutants like ibr1, ibr3, and ibr10. researchgate.net

Mutants with normal peroxisomal function but altered IBA response: This group may have defects in IBA transport, perception, or signaling pathways that are potentially independent of its conversion to IAA. nih.govnih.gov

Mutants with general auxin defects: Some mutants identified in IBA-resistance screens also show altered responses to IAA, indicating defects in core auxin signaling components.

Mutants with defects in peroxisome biogenesis: A screen identified a mutation in the PEX5 gene, which is essential for importing proteins into the peroxisome. This highlights that the entire organelle's function is necessary for a proper IBA response. nih.govnih.gov

By using IBA-d4 to confirm metabolic blocks and trace transport deficiencies in these mutants, researchers can precisely map out the genetic architecture underlying auxin homeostasis.

Eco-physiological Implications of Endogenous Auxin Dynamics Informed by this compound Research

Research utilizing IBA-d4 has profound implications for understanding how plants adapt and develop in response to their environment. The existence of a convertible auxin precursor like IBA provides a sophisticated layer of regulatory control over the active auxin pool, which is crucial for plant survival and fitness.

One of the most significant roles for IBA-derived auxin is in root development, particularly the formation of lateral and adventitious roots. nih.gov This allows plants to plastically alter their root architecture to forage for water and nutrients in heterogeneous soil environments. The ability to transport IBA over distances and convert it to IAA locally allows for precise spatial control over root initiation and growth.

Furthermore, the conversion of IBA to IAA is implicated in plant responses to environmental stimuli. For instance, IBA-derived auxin contributes to hypocotyl elongation in response to high temperatures, a key aspect of thermomorphogenesis. nih.gov This suggests that regulating the conversion of IBA is a mechanism plants use to adapt their growth strategy to changing climatic conditions. By providing a stable, transportable, and readily activatable source of IAA, IBA acts as a homeostatic buffer, ensuring that the plant can maintain appropriate auxin levels for growth and development despite environmental fluctuations. frontiersin.orgduke.edu Understanding these dynamics, clarified through studies with IBA-d4, is essential for comprehending the intricate relationship between plant physiology and its ecological niche.

Future Research Trajectories and Methodological Innovations for Indole 3 Butyric Acid D4

Integration of Indole-3-butyric Acid-d4 Data with Omics Technologies and Computational Modeling

The use of stable isotope labeling in metabolomics provides a robust framework for tracking the transformation and flux of molecules within biological systems. nih.gov this compound, as a stable isotope-labeled compound, is exceptionally suited for integration with various omics technologies to provide a multi-dimensional view of auxin metabolism and its regulatory networks.

Metabolomics: In metabolomics studies, IBA-d4 serves as an invaluable tracer to elucidate the metabolic pathways of IBA. By introducing IBA-d4 into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites using mass spectrometry. frontiersin.org This approach allows for the unambiguous identification of IBA-derived compounds and the quantification of their formation rates. This is particularly crucial for dissecting the conversion of IBA to the primary auxin, indole-3-acetic acid (IAA), a key process in plant development. frontiersin.orgnih.gov

Proteomics: The integration of IBA-d4 data with proteomics can reveal novel protein interactions and regulatory mechanisms involved in auxin homeostasis. By employing techniques such as stable isotope labeling by amino acids in cell culture (SILAC) in conjunction with IBA-d4 treatment, researchers can identify proteins whose expression or post-translational modifications are altered in response to changes in IBA metabolism. This can help to uncover new enzymes, transporters, and signaling components involved in the IBA pathway.

Transcriptomics: Combining IBA-d4 tracing with transcriptomics (RNA-Seq) allows for the correlation of metabolic changes with gene expression profiles. For instance, by monitoring the metabolic flux from IBA-d4 to IAA and simultaneously analyzing global gene expression, it is possible to identify transcription factors and target genes that are responsive to this specific metabolic conversion. This integrated approach can provide a comprehensive understanding of the gene regulatory networks that govern auxin responses. mdpi.com

Computational Modeling: The data generated from these integrated omics experiments can be used to construct and refine computational models of auxin metabolism and transport. mdpi.com These models can simulate the dynamic behavior of the auxin network and predict how it will respond to genetic or environmental perturbations. biorxiv.org By incorporating IBA-d4 flux data, the accuracy and predictive power of these models can be significantly enhanced, providing a deeper understanding of the complex feedback loops and regulatory motifs that control auxin homeostasis.

Table 1: Application of Stable Isotope Labeling in Omics Studies

| Omics Technology | Application of Stable Isotope Labeling (e.g., with IBA-d4) | Potential Insights |

| Metabolomics | Tracer for metabolic pathways | Identification of novel metabolites, quantification of metabolic flux. |

| Proteomics | Quantification of protein expression changes (e.g., SILAC) | Identification of enzymes and transporters involved in IBA metabolism and signaling. |

| Transcriptomics | Correlation of metabolic flux with gene expression | Uncovering gene regulatory networks responsive to IBA metabolism. |

Development of Novel Biosensors and Imaging Techniques for Auxin Dynamics Utilizing Deuterated Probes

Visualizing the spatiotemporal distribution of auxins at subcellular and tissue levels is critical for understanding their role in plant development. While fluorescently labeled auxins have been developed, the use of deuterated probes like IBA-d4 in conjunction with advanced imaging techniques offers a new frontier in auxin research. mdpi.com

The development of genetically encoded biosensors has provided valuable tools for monitoring auxin levels in living cells. nih.govacs.org Future advancements could involve the engineering of biosensors that are specifically responsive to deuterated auxins. This would allow for the simultaneous tracking of both endogenous (non-labeled) and exogenously applied (deuterated) auxin pools, providing unprecedented insights into auxin transport and metabolism.

Advanced imaging techniques, such as mass spectrometry imaging (MSI), can be leveraged to visualize the distribution of IBA-d4 and its metabolites within plant tissues with high spatial resolution. This would enable researchers to map the precise locations of IBA conversion to IAA and to identify tissues with high rates of auxin metabolism.

Advanced Methodological Applications of this compound in Broader Biological Research Contexts (e.g., microbial metabolite studies)

The utility of IBA-d4 extends beyond plant biology. Many soil and gut microbes are known to produce and metabolize auxins, including IBA. nih.govresearchgate.net The application of IBA-d4 in microbial metabolite studies can help to elucidate the pathways of auxin biosynthesis and degradation in these microorganisms.

For example, by supplying bacteria with deuterated tryptophan, a precursor for auxin biosynthesis, and tracing the incorporation of deuterium into IBA, researchers can uncover the specific enzymatic reactions involved in its production. Conversely, providing IBA-d4 to microbial cultures can reveal the metabolic fate of this auxin and identify novel degradation products. nih.gov Such studies are crucial for understanding the role of microbial auxins in plant-microbe interactions and in the broader context of ecosystem functioning. Recent research has also highlighted the role of intestinal flora metabolites like IBA in influencing processes such as plasmid transfer in bacteria. nih.gov

Ethical Considerations and Best Practices in Stable Isotope Labeling Research with this compound

The use of stable isotopes like deuterium is generally considered safe and poses minimal environmental risk. researchgate.net However, as with any scientific research, it is essential to adhere to ethical principles and best practices.

Experimental Design and Data Integrity: Researchers must ensure that their experimental designs are robust and that the data generated are of high quality and reproducible. This includes careful consideration of the isotopic purity of the IBA-d4 used, the potential for kinetic isotope effects that could influence reaction rates, and the appropriate statistical analysis of the data. musechem.com

Environmental Considerations: While stable isotopes are non-radioactive, it is good practice to manage the disposal of any unused labeled compounds and experimental waste responsibly.

Data Sharing and Transparency: To maximize the benefit of research involving IBA-d4, it is important to share data and methodologies openly with the scientific community. This promotes collaboration, accelerates scientific progress, and ensures the transparency and reproducibility of research findings.

Q & A

Q. What is the primary role of Indole-3-butyric Acid-d4 in plant hormone research, and how does it differ from non-deuterated IBA?

this compound (IBA-d4) is a deuterated isotopologue of IBA, primarily used as an internal standard in mass spectrometry (MS)-based quantification to improve accuracy by correcting for matrix effects and ionization variability. Unlike non-deuterated IBA, its isotopic labeling ensures minimal interference with endogenous IBA during analysis, enabling precise measurement in complex biological samples like plant tissues .

Q. What safety protocols should researchers follow when handling IBA-d4 in laboratory settings?

- Inhalation: Move to fresh air; administer artificial respiration if necessary .

- Skin contact: Wash copiously with soap and water; seek immediate medical attention .

- Eye exposure: Rinse with water for ≥15 minutes, ensuring eyelids are separated .

- Storage: Store at +4°C in airtight containers to prevent degradation . Always consult safety data sheets (SDS) and institutional guidelines for chemical handling .

Q. How is IBA-d4 validated as an internal standard in quantitative assays?

Method validation includes:

- Linearity: Calibration curves with R² > 0.99 across expected concentration ranges.

- Recovery rates: Spiked samples should achieve 90–110% recovery in plant matrices.

- Stability: Assess degradation under storage and experimental conditions (e.g., light, temperature) . Certificates of Analysis (CoA) from suppliers provide initial purity (>95%) and stability data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in IBA-d4 recovery rates across different plant species or tissues?

Discrepancies often arise from:

- Matrix effects: Adjust extraction protocols (e.g., solvent polarity, solid-phase extraction columns) to reduce interfering metabolites .

- Ion suppression: Optimize LC-MS parameters (e.g., mobile phase pH, column temperature) to enhance ionization efficiency .

- Biological variability: Include biological and technical replicates (n ≥ 5) to account for interspecies differences .

Q. What experimental design considerations are critical for tracing IBA-d4 metabolism in planta?

- Labeling strategy: Use hydroponic or foliar application to administer IBA-d4, ensuring uniform uptake .

- Sampling intervals: Collect tissues at multiple timepoints (e.g., 0, 6, 24, 48 hours) to track metabolic turnover.

- Controls: Include non-deuterated IBA and solvent-only treatments to distinguish endogenous vs. exogenous signals . Example experimental setup:

| Variable | Condition | Purpose |

|---|---|---|

| Concentration | 10–1000 nM IBA-d4 | Dose-response analysis |

| Tissue type | Roots, stems, leaves | Organ-specific metabolism profiling |

| Extraction | Methanol:water (80:20) + 0.1% formic acid | Solvent optimization |

Q. How can researchers address limitations in detecting low-abundance IBA-d4 metabolites using current MS workflows?

- Sensitivity enhancement: Use derivatization agents (e.g., dansyl chloride) to improve ionization .

- High-resolution MS: Employ Orbitrap or TOF-MS systems for accurate mass identification of trace metabolites .

- Data-independent acquisition (DIA): Combine targeted and untargeted MS² scans to capture low-abundance signals .

Methodological Challenges and Solutions

Q. What steps ensure isotopic purity of IBA-d4 does not compromise quantification accuracy?

- Batch verification: Request CoA for each lot, confirming deuterium incorporation ≥98% .

- Background checks: Run blank samples to detect contamination from non-deuterated IBA .

- Stability testing: Monitor deuterium loss under experimental conditions (e.g., high temperature, prolonged storage) .

Q. How should researchers design studies to investigate IBA-d4’s role in adventitious root formation?

- Model systems: Use Arabidopsis hypocotyls or tomato stem segments for standardized assays .

- Treatment application: Dip cuttings in IBA-d4 solutions (2000–6000 ppm) for 10 seconds, ensuring consistent depth (1–2 cm) .

- Outcome metrics: Quantify root number, length, and biomass at 14–21 days post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.